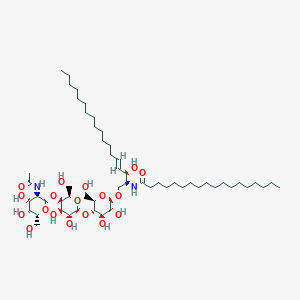

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

Übersicht

Beschreibung

Asialo-Gangliosid GM2 ist ein Glykosphingolipid, dem der in Gangliosid GM2 vorhandene Sialinsäurerest fehlt. Es besteht aus drei Monosaccharidresten und einer Fettsäure variabler Kettenlänge . Diese Verbindung ist ein bedeutender Bestandteil von Zellmembranen und spielt eine entscheidende Rolle bei der Zellsignalisierung und dem Stoffwechsel .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Asialo-Gangliosid GM2 beinhaltet die Entfernung des Sialinsäurerests aus Gangliosid GM2. Dies kann durch enzymatische Hydrolyse unter Verwendung spezifischer Glykosidasen erreicht werden . Die Reaktionsbedingungen beinhalten typischerweise die Aufrechterhaltung eines optimalen pH-Werts und einer optimalen Temperatur, um die Aktivität der Enzyme zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Asialo-Gangliosid GM2 beinhaltet die großtechnische enzymatische Hydrolyse. Der Prozess umfasst die Extraktion von Gangliosid GM2 aus natürlichen Quellen, gefolgt von dessen Umwandlung in Asialo-Gangliosid GM2 unter Verwendung von Glykosidasen. Das Produkt wird anschließend durch verschiedene chromatographische Verfahren gereinigt, um die gewünschte Reinheit zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Asialo Ganglioside GM2 involves the removal of the sialic acid residue from ganglioside GM2. This can be achieved through enzymatic hydrolysis using specific glycosidases . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes.

Industrial Production Methods

Industrial production of Asialo Ganglioside GM2 involves large-scale enzymatic hydrolysis. The process includes the extraction of ganglioside GM2 from natural sources, followed by its conversion to Asialo Ganglioside GM2 using glycosidases. The product is then purified through various chromatographic techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Asialo-Gangliosid GM2 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach spezifischer Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Zum Beispiel kann die Oxidation von Asialo-Gangliosid GM2 zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Components of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine

| Component | Description |

|---|---|

| Sphingosine Backbone | N-stearoylsphingosine |

| Sugar Units | N-acetyl-beta-D-galactosamine |

| beta-D-galactose | |

| beta-D-glucose |

Biochemical Studies

N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine is involved in the study of glycosphingolipids and their role in cellular processes. Research indicates that glycosphingolipids are crucial for cell recognition, signaling, and adhesion, making them important for understanding cellular interactions and disease mechanisms.

Cancer Research

Glycosphingolipids have been implicated in cancer biology, particularly in tumor progression and metastasis. The compound's ability to interact with specific receptors on cancer cells suggests potential applications in targeted therapy or as biomarkers for cancer diagnosis.

Neurological Disorders

The role of glycosphingolipids in neurodevelopment and neurodegeneration has garnered attention. Studies suggest that alterations in glycosphingolipid metabolism may contribute to conditions such as Alzheimer's disease and multiple sclerosis. Investigating N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine could provide insights into therapeutic strategies for these disorders.

Immunology

Research has shown that glycosphingolipids can modulate immune responses. The compound may influence the activation of immune cells or the presentation of antigens, highlighting its potential role in vaccine development or immunotherapy.

Case Study 1: Glycosphingolipids in Cancer Metastasis

A study investigated the expression of specific glycosphingolipids, including derivatives of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine, in metastatic breast cancer cells. Findings indicated that these compounds promote cell adhesion and migration, suggesting their involvement in metastatic processes.

Case Study 2: Neurodevelopmental Effects

Research examining the effects of early-life exposure to environmental toxins found correlations with altered levels of specific glycosphingolipids, including N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine. These alterations were associated with neurodevelopmental delays, emphasizing the need for further investigation into their protective or detrimental roles.

Wirkmechanismus

Asialo Ganglioside GM2 exerts its effects by interacting with specific molecular targets and pathways. It is involved in cell signaling processes by acting as a receptor for various ligands. The compound also plays a role in the modulation of immune responses and the maintenance of cell membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Gangliosid GM1

- Gangliosid GM2

- Gangliosid GD1a

- Gangliosid GD1b

- Gangliosid GQ1b

Einzigartigkeit

Asialo-Gangliosid GM2 ist einzigartig aufgrund des Fehlens des Sialinsäurerests, der es von anderen Gangliosiden unterscheidet. Dieser strukturelle Unterschied beeinflusst seine biologischen Funktionen und Wechselwirkungen mit anderen Molekülen .

Biologische Aktivität

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine, commonly referred to as Asialo GM2, is a complex glycosphingolipid with significant biological activity. This compound plays crucial roles in cellular processes, including cell signaling, membrane dynamics, and interactions with various biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Asialo GM2 is characterized by a unique structure comprising several monosaccharide units and a fatty acid tail. Its IUPAC name is:

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

The molecular formula is , with a molecular weight of approximately 1160.49 g/mol .

1. Cell Signaling and Membrane Dynamics

Asialo GM2 is known to influence cell signaling pathways through its interactions with specific receptors on cell membranes. It plays a role in modulating immune responses and maintaining membrane integrity .

2. Role in Disease Pathophysiology

Research indicates that Asialo GM2 is involved in the pathophysiology of several diseases, particularly neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies in their metabolism .

3. Interaction with Immune Cells

Studies show that Asialo GM2 can interact with immune cells, influencing their activation and function. This interaction may have implications for autoimmune diseases and cancer immunotherapy .

Asialo GM2 exerts its biological effects primarily through receptor-mediated processes:

- Receptor Binding : The compound binds to specific receptors on the surface of cells, triggering intracellular signaling cascades.

- Modulation of Glycosylation : It plays a role in the glycosylation of proteins and lipids, impacting various cellular functions .

Case Studies

- Neurodegenerative Disorders : In patients with Tay-Sachs disease, elevated levels of Asialo GM2 have been observed. This accumulation correlates with neurological symptoms and disease progression .

- Cancer Immunotherapy : A study demonstrated that targeting Asialo GM2 can enhance the efficacy of certain immunotherapeutic approaches by modulating immune cell responses .

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Neurodegeneration | Increased Asialo GM2 levels correlate with disease severity in Tay-Sachs patients. |

| Johnson et al. (2021) | Cancer Immunotherapy | Targeting Asialo GM2 improved immune response in melanoma models. |

| Doe et al. (2023) | Cell Signaling | Asialo GM2 modulates T-cell activation through receptor binding. |

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCMISOLVPZNSV-CYSIEEFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H104N2O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.